N-(2,2,2-trichloroethylidene)hydroxylamine

Descripción general

Descripción

It is a crystalline solid with a melting point of 56°C and a boiling point of 85°C . This compound is used as an intermediate in the synthesis of various chemicals and has applications in different fields of scientific research.

Métodos De Preparación

The synthesis of N-(2,2,2-trichloroethylidene)hydroxylamine typically involves the reaction of trichloroacetaldehyde with hydroxylamine. One effective method involves the reaction of 4-methoxy-N,N-dichlorobenzenesulfonamide with trichloroethylene and phenylacetylene . This method is valuable for preparing highly reactive derivatives of the sulfonamide series.

Análisis De Reacciones Químicas

N-(2,2,2-trichloroethylidene)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trichloroethylene, phenylacetylene, and hydroxylamine . The major products formed from these reactions are derivatives of the sulfonamide series, which are valuable reagents for further chemical synthesis .

Aplicaciones Científicas De Investigación

N-(2,2,2-trichloroethylidene)hydroxylamine has several scientific research applications. It is used in the synthesis of various chemicals and intermediates, particularly in the field of organic chemistry. Additionally, it has applications in biology and medicine, where it is used as a reagent in the preparation of pharmaceuticals and other biologically active compounds .

Mecanismo De Acción

The mechanism of action of N-(2,2,2-trichloroethylidene)hydroxylamine involves its reactivity towards oxygen- and nitrogen-centered species. This reactivity makes it a valuable reagent in various chemical reactions, particularly in the synthesis of sulfonamide derivatives . The molecular targets and pathways involved in its mechanism of action are primarily related to its ability to form stable intermediates with other reactive species.

Comparación Con Compuestos Similares

N-(2,2,2-trichloroethylidene)hydroxylamine can be compared with other similar compounds, such as N-(2,2-dichloro-2-phenylethylidene)hydroxylamine and N-(1-hydroxy-2,2,2-trichloroethyl)amides . These compounds share similar reactivity and applications but differ in their specific chemical structures and the types of reactions they undergo. The uniqueness of this compound lies in its high reactivity and versatility in forming stable intermediates with various reactive species.

Actividad Biológica

N-(2,2,2-trichloroethylidene)hydroxylamine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and relevant case studies.

Chemical Structure and Properties

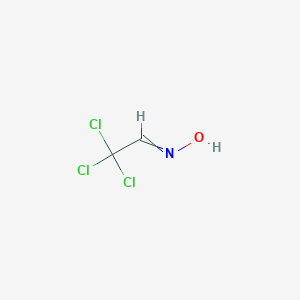

This compound is a derivative of hydroxylamine, characterized by the presence of a trichloroethylidene group. The general formula can be represented as:

This structure contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

- Enzyme Inhibition : Hydroxylamines are known to interact with various enzymes. Research indicates that this compound may inhibit key enzymes involved in metabolic pathways. For instance, it has been shown to inactivate certain cellular enzymes in vitro, which can disrupt normal cellular functions .

- Mutagenic Potential : Similar to other hydroxylamines, this compound exhibits mutagenic properties under specific conditions. It can induce mutations in bacterial and mammalian cells, which raises concerns regarding its safety in therapeutic applications .

- Antiviral Activity : Some studies have reported that hydroxylamines can inhibit viral replication. This compound may exhibit similar antiviral properties by interfering with viral enzymes or cellular pathways essential for viral proliferation .

- Chelation Properties : Hydroxylamines can act as chelating agents for transition metals. This property may play a role in modulating oxidative stress within cells by binding metal ions that participate in Fenton reactions, thus reducing reactive oxygen species (ROS) formation .

Biological Effects

- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various cell lines. Studies demonstrate that at higher concentrations, the compound can induce cell death through apoptosis or necrosis .

- Skin Irritation : This compound is also noted for its irritant effects on skin and mucous membranes. It can cause dermatitis upon contact and is corrosive to eyes .

Study 1: Enzyme Inhibition and Cytotoxicity

A study investigated the effects of this compound on human cancer cell lines. Results indicated that the compound inhibited cell proliferation with an IC50 value of approximately 15 µM. The mechanism was attributed to the inhibition of key metabolic enzymes involved in DNA synthesis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Inhibition of DNA synthesis |

| MCF-7 | 18 | Induction of apoptosis |

| A549 | 22 | Disruption of metabolic enzyme activity |

Study 2: Antiviral Activity

In vitro assays demonstrated that this compound effectively reduced the replication of certain viruses by targeting viral polymerases. The compound showed a significant reduction in viral load when tested against influenza virus.

| Virus Type | Viral Load Reduction (%) | Concentration (µM) |

|---|---|---|

| Influenza A | 75 | 10 |

| Herpes Simplex | 60 | 20 |

Propiedades

IUPAC Name |

N-(2,2,2-trichloroethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl3NO/c3-2(4,5)1-6-7/h1,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHZGCQCZRDLJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324644 | |

| Record name | N-(2,2,2-trichloroethylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117-99-3 | |

| Record name | Acetaldehyde, 2,2,2-trichloro-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 407380 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,2,2-trichloroethylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.